![molecular formula C10H10N2O B3032752 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde CAS No. 4597-21-1](/img/structure/B3032752.png)

1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde

Vue d'ensemble

Description

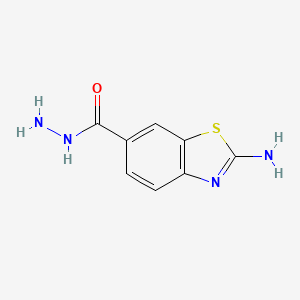

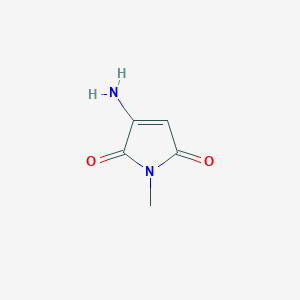

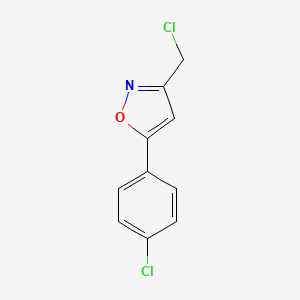

1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde is a chemical compound with the molecular formula C10H10N2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . For instance, 1,2-dimethylimidazole undergoes a Menschutkin reaction with benzyl bromide to yield 3-benzyl-1,2-dimethylimidazolium bromide .Molecular Structure Analysis

The molecular structure of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde is characterized by the presence of a benzo[d]imidazole ring substituted with two methyl groups and a carbaldehyde group .Chemical Reactions Analysis

Imidazole derivatives, including 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde, are known to undergo a variety of chemical reactions. For example, 1,2-dimethylimidazole reacts with copper (II) tetraacetate to yield a copper (II) complex .Applications De Recherche Scientifique

Pharmaceuticals and Agrochemicals

Imidazoles are widely used in the pharmaceutical industry due to their bioactive properties . They are key components in many drugs and have a wide range of therapeutic applications .

2. Dyes for Solar Cells and Other Optical Applications Imidazoles are being researched for use in dyes for solar cells and other optical applications . Their unique chemical properties make them suitable for these high-tech applications .

Functional Materials

Imidazoles are used in the creation of functional materials . These materials have special physical or chemical properties that make them useful in various industries .

Catalysis

Imidazoles are also used in catalysis . They can act as catalysts in various chemical reactions, speeding up the reaction process and increasing efficiency .

Synthesis of Other Compounds

Imidazoles are used in the synthesis of other compounds . For example, 1,2-Dimethylimidazole was used in the synthesis of 1,2-dimethyl-3-n-butylimidazoliumchloride and 1,2-dimethyl-3-n-propylimidazolium chloride .

Mécanisme D'action

Target of Action

It is known that imidazole derivatives, which include this compound, have a broad range of biological activities . They are known to interact with various targets, including enzymes and receptors, and play a role in numerous biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular target and the biochemical context.

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways . These can include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenic activities .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This suggests that the compound may have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde. For instance, storage conditions can affect the stability of the compound . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

Safety and Hazards

While specific safety and hazard information for 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde is not available, it is generally recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The future directions in the study of imidazole derivatives, including 1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde, are likely to focus on the development of new drugs that overcome the problems of antimicrobial resistance . The broad range of biological activities exhibited by imidazole derivatives makes them promising candidates for the development of novel drugs .

Propriétés

IUPAC Name |

1,2-dimethylbenzimidazole-5-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-7-11-9-5-8(6-13)3-4-10(9)12(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMWZYHIBUZARG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C)C=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398939 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethyl-1H-benzo[d]imidazole-5-carbaldehyde | |

CAS RN |

4597-21-1 | |

| Record name | 1,2-Dimethyl-1H-benzimidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)